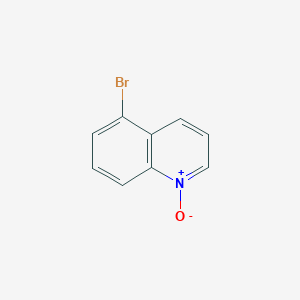

Quinoline, 5-bromo-, 1-oxide

Descripción general

Descripción

Quinoline, 5-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. The addition of a bromine atom at the 5-position and an oxide group at the 1-position modifies its chemical properties, making it a compound of interest for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 5-bromo-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an acid and an oxidizing agent . For this compound, the bromination can be achieved by heating quinoline hydrochlorides with bromine in nitrobenzene . The oxide group can be introduced through oxidation reactions using agents like hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Análisis De Reacciones Químicas

Types of Reactions: Quinoline, 5-bromo-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can remove the oxide group, converting it back to a quinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including quinoline, 5-bromo-, 1-oxide, have shown significant antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives exhibit potent activity against resistant strains of bacteria, making them potential candidates for new antibiotics.

Anticancer Properties

Research has also explored the anticancer potential of quinoline derivatives. A notable study found that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with DNA and inhibit topoisomerase activity has been highlighted as a mechanism for its anticancer effects.

Material Science

Dye Sensitizers in Solar Cells

Quinoline derivatives have been investigated as dye sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently and facilitate electron transfer makes them suitable for enhancing the performance of solar cells. Research published in Advanced Energy Materials showed that incorporating quinoline-based dyes improved the efficiency of DSSCs significantly compared to conventional dyes.

Corrosion Inhibitors

The compound has also been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its adsorption properties on metal surfaces can prevent corrosion by forming a protective layer. A study in the Journal of Applied Electrochemistry reported that this compound exhibited excellent corrosion resistance for mild steel in acidic environments.

Environmental Applications

Photodegradation of Pollutants

Quinoline derivatives can play a role in environmental remediation through photodegradation processes. Research indicates that they can effectively degrade organic pollutants under UV light irradiation. A study published in Environmental Science & Technology demonstrated that this compound could break down hazardous organic compounds, suggesting its potential use in wastewater treatment.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry | Demonstrated potent activity against resistant bacterial strains. |

| Anticancer | Cancer Research Journal | Induced apoptosis in cancer cells via specific signaling pathways. |

| Solar Cells | Advanced Energy Materials | Improved efficiency of dye-sensitized solar cells using quinoline-based dyes. |

| Corrosion Inhibition | Journal of Applied Electrochemistry | Exhibited excellent corrosion resistance for mild steel in acidic environments. |

| Environmental Remediation | Environmental Science & Technology | Effectively degraded organic pollutants under UV light irradiation. |

Mecanismo De Acción

The mechanism of action of Quinoline, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Quinoline: The parent compound, known for its wide range of applications.

Isoquinoline: A structural isomer with different chemical properties and applications.

Quinoxaline: Another nitrogen-based heterocyclic compound with similar reactivity.

Uniqueness: Quinoline, 5-bromo-, 1-oxide is unique due to the presence of both a bromine atom and an oxide group, which significantly alters its chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

Quinoline, 5-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic compound recognized for its diverse applications in medicinal chemistry and industry. The unique structural modifications of this compound, particularly the addition of a bromine atom at the 5-position and an oxide group at the 1-position, significantly influence its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Quinoline derivatives are known for their ability to interact with various biological targets. The mechanism of action for this compound includes:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of microorganisms. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as against certain strains of Staphylococcus aureus and Enterococcus faecium .

Studies have shown that bromination alters the electron density in the compound, enhancing its ability to generate reactive oxygen species (ROS), which may lead to bacterial cell death through oxidative damage .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human breast cancer cell lines (e.g., MCF-7) reveal:

- An IC50 value of , indicating potent cytotoxicity against cancer cells.

- Selective cytotoxicity towards NQO1-expressing cells suggests a unique mode of action that may differ from other quinoline derivatives .

Study on Antimicrobial Agents

A series of quinoline derivatives were synthesized and screened for antimicrobial activity. The most active compounds demonstrated comparable efficacy against Gram-negative microorganisms when compared to existing treatments .

| Compound | Activity Against Gram-Negative Bacteria | Activity Against Staphylococcus aureus |

|---|---|---|

| Compound A | MIC: | MIC: |

| Compound B | MIC: | MIC: |

Cytotoxicity Studies

In another study focusing on cytotoxicity:

Propiedades

IUPAC Name |

5-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIMLGHWCOSFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731856 | |

| Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846038-45-7 | |

| Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.